molecular formula C16H13N3O3 B8101464 alsterpaullone

alsterpaullone

Cat. No.: B8101464
M. Wt: 295.29 g/mol
InChI Key: NODLZSCZNWEUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alsterpaullone (9-nitropaullone) is a potent ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). It exhibits IC50 values of 35 nM (CDK1/cyclin B), 15 nM (CDK2/cyclin A), 200 nM (CDK2/cyclin E), 40 nM (CDK5/p35), and 4 nM (GSK-3α/β) . Its mechanism involves forming hydrogen bonds with Val135 and Lys85 in the ATP-binding pocket of GSK-3β, stabilizing interactions via water bridges and hydrophobic contacts with residues like Ile62 and Val70 . This compound demonstrates antitumor activity by inducing caspase-mediated apoptosis in leukemia and solid tumor models and neuroprotective effects in neurodegenerative disease studies .

Properties

IUPAC Name

9-nitro-7,7a,12,12a-tetrahydro-5H-indolo[3,2-d][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,12,16,18H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLZSCZNWEUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrole and Indole Precursors

The synthesis begins with functionalized pyrrole and indole derivatives. Pyrrole-3-carboxaldehyde undergoes iodination using I2/HIO3\text{I}_2/\text{HIO}_3, yielding 4-iodo-pyrrole-3-carboxaldehyde with moderate regioselectivity. Concurrently, indole-3-carboxaldehyde is protected at the N1 position using ethoxymethyl (EOM), 2-(trimethylsilyl)ethoxymethyl (SEM), or benzyloxymethyl (BOM) groups to prevent undesirable side reactions during subsequent steps.

Oxidation and Amide Coupling

The iodinated pyrrole derivative is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) in acetone/water, achieving yields of 80–85%. This acid is then coupled with the protected indole derivative via amide bond formation using diethyl phosphorocyanidate (DEPC) as the coupling agent. The reaction proceeds in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) with triethylamine (Et3N\text{Et}_3\text{N}) as a base, yielding the linear amide precursor.

Intramolecular Heck Cyclization

The critical cyclization step employs a palladium catalyst (Pd(OAc)2\text{Pd(OAc)}_2) and triphenylphosphine (PPh3\text{PPh}_3) in the presence of silver carbonate (Ag2CO3\text{Ag}_2\text{CO}_3) as a halide scavenger. Optimized conditions (refluxing dimethylformamide, 0.1 equiv. Pd(OAc)2\text{Pd(OAc)}_2, 0.2 equiv. PPh3\text{PPh}_3) afford the tetracyclic paullone core in 32–45% yield. Subsequent nitro-group introduction at the C9 position via nitration completes the this compound structure.

Table 1: Key Parameters for Heck Cyclization

ParameterValue/ConditionYield (%)Reference
CatalystPd(OAc)2\text{Pd(OAc)}_2-
LigandPPh3\text{PPh}_3-
Temperature120°C (reflux)32–45
Reaction Time0.5–2 hours-

Radiolabeled Synthesis Using Carbon-14 Precursors

For pharmacokinetic and metabolic studies, carbon-14-labeled this compound is synthesized via two distinct routes, enabling dual isotopic labeling:

Route A: Methyl-[1,2-14C^{14}\text{C}14C]-2-Bromoacetate Pathway

  • Alkylation : Methyl-[1,2-14C^{14}\text{C}]-2-bromoacetate reacts with a pyrrole intermediate under basic conditions to install the radiolabeled acetyl group.

  • Stille Coupling : A palladium-catalyzed Stille coupling introduces the nitroaryl group using tributyltin nitrophenyl, ensuring regioselective functionalization.

  • Cyclization : Intramolecular Heck coupling forms the benzazepinone core, followed by purification via reverse-phase HPLC to achieve >99% radiochemical purity.

Route B: [1,2-14C^{14}\text{C}14C]-2-Bromoethanol Pathway

  • Esterification : [1,2-14C^{14}\text{C}]-2-bromoethanol is esterified with pyrrole-3-carboxylic acid, introducing the radiolabel at the hydroxymethyl position.

  • Nitration and Cyclization : Sequential nitration and Heck cyclization yield this compound with a specific activity of 54.0 mCi/mmol.

Table 2: Comparison of Radiolabeled Synthesis Routes

ParameterRoute ARoute B
Isotopic PrecursorMethyl-[1,2-14C^{14}\text{C}]-2-bromoacetate[1,2-14C^{14}\text{C}]-2-bromoethanol
Key StepStille CouplingEsterification
Radiochemical Purity99.0%99.0%
Specific Activity54.0 mCi/mmol54.0 mCi/mmol

Alternative Synthetic Routes and Modifications

N-Protection Strategies

The choice of N-protecting groups significantly impacts cyclization efficiency. Comparative studies reveal that electron-donating groups (e.g., EOM, SEM) enhance Heck reaction yields (32–45%) compared to electron-withdrawing groups (e.g., BOM, 25–30%).

Analytical Validation and Challenges

Purity and Characterization

Final products are characterized via:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C16H11N3O3\text{C}_{16}\text{H}_{11}\text{N}_{3}\text{O}_{3}, MW 293.28).

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR validates regioselectivity, with key peaks at δ 7.3–8.1 ppm (indole protons) and δ 6.8–7.2 ppm (pyrrole protons).

  • HPLC : Ensures >98% chemical purity.

Challenges and Mitigation

  • Low Cyclization Yields : Optimizing catalyst loading (0.1 equiv. Pd(OAc)2\text{Pd(OAc)}_2) and temperature (120°C) mitigates incomplete cyclization.

  • Regioselectivity in Nitration : Directed ortho-metallation techniques ensure exclusive nitration at the C9 position .

Chemical Reactions Analysis

Types of Reactions

9-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can lead to the formation of amine derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

Induction of Apoptosis in Cancer Cells

Alsterpaullone has demonstrated potent cytotoxic effects against several cancer cell lines, including cervical cancer (HeLa) and leukemia (Jurkat). In HeLa cells, it was shown to arrest the cell cycle at the G2/M phase and induce apoptosis in a dose- and time-dependent manner. This was linked to the modulation of apoptotic proteins and a decrease in anti-apoptotic factors .

Targeting Specific Tumor Types

Recent studies have identified this compound as a promising candidate for targeted therapy in specific cancers, such as Group 3 medulloblastoma. Its ability to inhibit CDK2 has been associated with reduced tumor invasion and improved survival rates in animal models .

Cancer Type Mechanism Outcome
Cervical Cancer (HeLa)CDK inhibition leading to apoptosisSignificant cytotoxicity observed
Leukemia (Jurkat)Activation of caspasesInduction of apoptosis
MedulloblastomaTargeted CDK inhibitionIncreased survival in models

Wnt Signaling Pathway Modulation

This compound has also been implicated in regenerative medicine through its role in modulating the Wnt signaling pathway. Research indicates that it can induce ectopic oral tissue formation during regeneration processes by upregulating β-catenin, which is vital for tissue regeneration . This application opens avenues for using this compound in regenerative therapies beyond oncology.

PEGylation Studies

Studies have explored the pharmacokinetics of this compound when modified with polyethylene glycol (PEG). PEGylation has been shown to enhance the plasma stability and bioavailability of this compound, making it a more effective therapeutic agent in vivo . This modification could improve its clinical applicability by reducing clearance rates and enhancing therapeutic efficacy.

In Vivo Efficacy

In a mouse model study, this compound was administered to evaluate its effects on tumor growth and viral gene expression suppression. The results indicated a significant reduction in tumor formation and improved survival rates among treated mice compared to controls . These findings support its potential as an effective treatment option in clinical settings.

High-Throughput Screening Results

A high-throughput screening identified this compound as an effective inhibitor of p27Kip1 across diverse cell lines, suggesting its broader implications in regulating cellular proliferation and differentiation processes . This highlights its potential utility not only in cancer therapy but also in regenerative medicine contexts.

Mechanism of Action

The mechanism of action of 9-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one involves its interaction with specific molecular targets and pathways. The nitro group and the indole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Kenpaullone

Kenpaullone, a parent paullone derivative, shares structural similarity but differs in substituents (9-bromo vs. 9-nitro in alsterpaullone). While it inhibits CDK1/cyclin B (IC50 = 0.4 μM) and GSK-3β (IC50 = 23 nM), it is 5–10× less potent than this compound against CDKs and GSK-3 . Preclinical studies highlight its utility in amyotrophic lateral sclerosis (ALS) models, but it has inferior pharmacokinetics compared to newer derivatives like AZD5438 .

AR-A014418

AR-A014418 is a selective GSK-3β inhibitor (Ki = 38 nM) with minimal off-target kinase activity. Unlike this compound, it lacks CDK inhibition, making it a cleaner tool for studying GSK-3-specific pathways. However, its lower potency (IC50 = 100 nM in GSK-3β inhibition assays) limits its use in multitarget therapeutic contexts .

AZD5438 and AT7519

These CDK inhibitors exhibit improved pharmacodynamics over kenpaullone and this compound. AZD5438 inhibits CDK1/cyclin B (IC50 = 16 nM) and GSK-3α/β (IC50 = 9 nM) with enhanced blood-brain barrier penetration, making it superior in neurodegenerative models like Alzheimer’s disease . AT7519, a pan-CDK inhibitor, shows broader kinase activity but reduced selectivity compared to this compound .

Indirubin-3’-monoxime

Indirubin-3’-monoxime, a natural product derivative, inhibits GSK-3β (IC50 = 22 nM) and CDKs but with lower potency than this compound (e.g., CDK5/p25 IC50 = 100 nM vs. 40 nM for this compound).

Rucaparib

Though primarily a PARP inhibitor, rucaparib cross-inhibits GSK-3β (65% inhibition at 1 μM) by adopting a flipped binding pose in the ATP pocket. Unlike this compound, its lactone group interacts with Lys85 instead of Val135, resulting in weaker affinity .

Key Data Table: Inhibitory Potency and Selectivity

Compound CDK1/cyclin B (IC50) CDK2/cyclin A (IC50) GSK-3α/β (IC50) Selectivity Notes
This compound 35 nM 15 nM 4 nM Inhibits CDK5/p35 (40 nM); moderate selectivity
Kenpaullone 0.4 μM 0.68 μM 23 nM Broader kinase inhibition (e.g., erk1/2)
AR-A014418 N/A N/A 100 nM GSK-3β-specific; no CDK activity
AZD5438 16 nM 22 nM 9 nM Superior pharmacokinetics in CNS models
Indirubin-3’-monoxime 100 nM 150 nM 22 nM Poor solubility; off-target kinase effects

Structural and Mechanistic Insights

  • Binding Modes : this compound’s nitro group forms critical H-bonds with GSK-3β’s Val135 and Lys85, while its planar structure enables deep penetration into the ATP pocket . In contrast, AR-A014418 interacts with the hinge region via three H-bonds but lacks CDK inhibition due to steric differences .
  • Selectivity: this compound’s dual CDK/GSK-3 inhibition may confer advantages in diseases like glioblastoma but risks off-target effects in monotherapy. AZD5438 and AT7519 achieve better CNS bioavailability via structural optimizations (e.g., reduced molecular weight) .

Biological Activity

Alsterpaullone is a small molecule that has garnered significant attention due to its role as a cyclin-dependent kinase (CDK) inhibitor. Its biological activity has been extensively studied, revealing its potential in various therapeutic applications, particularly in cancer treatment. This article delves into the mechanisms of action, experimental findings, and potential clinical implications of this compound.

This compound primarily functions by inhibiting CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. The following mechanisms have been identified:

  • Cell Cycle Arrest : this compound has been shown to arrest cells in the G2/M phase of the cell cycle, leading to subsequent apoptosis. In HeLa cells, treatment with this compound resulted in a time- and dose-dependent inhibition of cell proliferation and induction of apoptosis through modulation of anti-apoptotic genes and DNA repair mechanisms .
  • Inhibition of Wnt Signaling : this compound inhibits GSK-3β, a key regulator in the Wnt signaling pathway. This inhibition prevents the degradation of β-catenin, thus promoting its accumulation and activity, which can lead to altered cellular responses during development and regeneration processes .

Experimental Findings

Numerous studies have investigated the effects of this compound across various cell types and conditions. Below is a summary of significant findings:

Study Cell Type/Model Key Findings
Wang et al. (2013)HeLa CellsInduced G2/M arrest and apoptosis; regulated anti-apoptotic genes .
Leost et al. (2017)PodocytesProvided protection against puromycin aminonucleoside-induced injury; reduced activation of GSK3β and p38 MAPK signaling pathways .
Tanaka et al. (2019)EBV-Infected B CellsSuppressed late gene expression; induced apoptosis; decreased tumor size in mouse models .
Hwang et al. (2016)Zebrafish ModelReduced glomerular injury; demonstrated potential for kidney protection .

Case Studies

  • Antitumor Activity in Medulloblastoma : this compound has been identified as a novel inhibitor targeting group 3 medulloblastoma. In vitro studies demonstrated its ability to suppress tumor growth and promote apoptosis in cancer cell lines derived from this subtype .
  • In Vivo Efficacy Against EBV-Related Lymphoproliferative Disorders : In murine models, this compound treatment led to significant reductions in tumor size and improved survival rates among mice injected with EBV-infected cells. The study highlighted its potential as a therapeutic agent against viral-induced malignancies .

Q & A

Q. What are the primary kinase targets of alsterpaullone, and what methodologies are used to determine their inhibitory concentrations (IC₅₀)?

this compound is a potent ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Key targets include:

  • CDK1/cyclin B (IC₅₀ = 35 nM)
  • CDK2/cyclin A (IC₅₀ = 15 nM)
  • CDK5/p35 (IC₅₀ = 40 nM)
  • GSK-3α/β (IC₅₀ = 4 nM for both isoforms)

Q. Methodologies :

  • In vitro kinase assays using purified enzymes and substrates (e.g., histone H1 for CDKs, tau protein for GSK-3).
  • Radioactive ATP incorporation or fluorescence-based detection to measure kinase activity inhibition.
  • Competitive binding studies (e.g., surface plasmon resonance) to confirm ATP-binding site interactions .

Q. How does this compound induce apoptosis in cancer cells, and what experimental approaches validate this mechanism?

this compound triggers caspase-dependent apoptosis via mitochondrial disruption and caspase-9 activation. Key methodologies include:

  • Western blotting to detect cleavage of caspase-9, caspase-3, and PARP.
  • Annexin V/PI staining and flow cytometry to quantify apoptotic cells.
  • JC-1 dye assays to measure mitochondrial membrane potential loss.
  • Dose-response studies in leukemia (Jurkat) and cervical cancer (HeLa) cells, showing apoptosis induction at 0.3–30 μM .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s antitumor efficacy across cancer models, such as Wilms tumor versus EBV-associated lymphomas?

Discrepancies may arise from tumor-specific kinase dependencies or experimental design limitations:

  • Wilms tumor : Bioinformatics docking identified CRABP2, CDK2, and MAP4K4 as targets, but small sample sizes (n < 50) and high heterogeneity (I² > 50%) limit statistical power. Validation requires larger cohorts and in vivo xenograft models .
  • EBV-associated lymphomas : Robust efficacy is demonstrated via luciferase assays (IC₅₀ = 0.5 μM for viral replication) and in vivo tumor suppression in NOG mice. Mechanistic studies confirm CDK2/cyclin A inhibition and cell-cycle arrest at G2/M .

Q. What structural modifications enhance this compound’s kinase selectivity, and how are these optimized computationally?

Key modifications and optimization strategies:

  • 9-Nitro/cyano substituents : Improve CDK1/cyclin B inhibition (IC₅₀ < 35 nM) by enhancing electron-withdrawing effects.
  • 2,3-Dimethoxy substitutions : Increase hydrophobic interactions with CDK1’s Val135 and Lys85 residues.
  • Computational docking : Homology modeling of CDK1/cyclin B identifies binding poses compatible with ATP-pocket geometry. Derivatives like 2-cyanoethylthis compound achieve picomolar IC₅₀ values via optimized hydrogen bonding and van der Waals contacts .

Q. How do researchers differentiate this compound’s CDK inhibition effects from its GSK-3β activity in neurodegenerative models?

Experimental strategies :

  • Isoform-selective inhibitors : Co-treatment with CHIR99021 (GSK-3-specific) to isolate CDK-mediated effects.
  • siRNA knockdown : Silencing CDK5 or GSK-3β in neuronal cells to assess pathway-specific phenotypes.
  • Phospho-specific Western blotting : Monitor β-catenin (GSK-3 target) and retinoblastoma (Rb) protein phosphorylation (CDK target).
  • Kinase profiling panels : Test inhibition across ≥20 kinases to confirm selectivity (e.g., minimal inhibition of ERK2 or c-src at IC₅₀ > 10 μM) .

Q. What methodologies resolve contradictions in this compound’s role in DNA repair versus cell-cycle arrest?

Contradictions arise from dual CDK/GSK-3 inhibition:

  • Comet assays : Measure DNA damage (e.g., in IGHMBP2-deficient cells) to assess repair impairment.
  • Flow cytometry : Quantify cell-cycle distribution (e.g., G2/M arrest in HeLa cells at 20 μM).
  • CRISPR-Cas9 knockout : Delete CDK1 or GSK-3β to decouple their roles in repair vs. arrest.
  • Transcriptomics : RNA-seq identifies pathways enriched in DNA replication (e.g., mismatch repair) versus apoptosis .

Methodological Notes

  • In vitro vs. in vivo consistency : Validate findings using orthotopic tumor models and primary patient-derived cells.
  • Kinase specificity panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to rule off-target effects.
  • Data interpretation : Address heterogeneity in bioinformatics studies (e.g., SMD analysis) with sensitivity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.